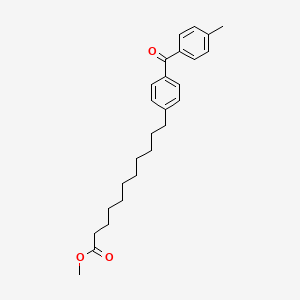

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester

CAS No.: 685887-85-8

Cat. No.: VC16793404

Molecular Formula: C26H34O3

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685887-85-8 |

|---|---|

| Molecular Formula | C26H34O3 |

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate |

| Standard InChI | InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3 |

| Standard InChI Key | XHNNJJMQEPGISO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is systematically named methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate . Its IUPAC name reflects the presence of:

-

A methyl ester group (-COOCH₃) at the terminal position of an undecanoic acid chain.

-

A 4-methylbenzoyl moiety (C₆H₄-CO-C₆H₃-CH₃) attached to the phenyl ring at the fourth position.

The compound’s SMILES string (CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC) and InChIKey (XHNNJJMQEPGISO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Structural Analysis

The molecule comprises three distinct regions:

-

Aromatic Core: A central benzene ring substituted with a 4-methylbenzoyl group, introducing steric bulk and electronic effects.

-

Aliphatic Chain: An 11-carbon undecanoic acid chain, contributing significant hydrophobicity.

-

Methyl Ester: Enhances solubility in organic solvents and potential reactivity in transesterification reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₄O₃ | |

| Molecular Weight | 394.5 g/mol | |

| CAS Registry Number | 685887-85-8 | |

| Topological Polar Surface Area | 43.4 Ų |

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

Patent CN109553532B outlines a method for synthesizing analogous bromoacetyl aromatic esters, suggesting potential applicability:

-

Esterification: 4-Bromo-2-methylbenzoic acid → methyl ester intermediate.

-

Palladium-Catalyzed Vinylation: Using Pd(dppf)Cl₂ to couple vinylboronic acid derivatives.

-

Halogenation: α-bromination with N-bromosuccinimide (NBS) to install electrophilic sites.

Comparative Analysis with Related Esters

Benzoic Acid Methyl Esters

Methyl 4-methylbenzoate (CAS 99-75-2) , a simpler analog, shares the methyl ester and para-substituted aromatic features but lacks the extended aliphatic chain. Key differences:

Table 2: Structural and Property Comparison

Functional Implications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume